molecular formula C6H10O8 B14144544 (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 33012-63-4

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

Katalognummer: B14144544
CAS-Nummer: 33012-63-4
Molekulargewicht: 210.14 g/mol
InChI-Schlüssel: DSLZVSRJTYRBFB-MMPJQOAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a stereoisomer of hexanedioic acid, characterized by the presence of four hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis involves multiple steps, including hydrolysis and reduction reactions . Another method involves the oxidation of tetra acetyl dapagliflozin using manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide for oxidation and sodium azide for substitution reactions . The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Wirkmechanismus

The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved include metabolic and signaling pathways that regulate various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it a valuable compound for synthesizing stereospecific molecules and studying stereochemical effects in various reactions.

Eigenschaften

CAS-Nummer

33012-63-4

Molekularformel

C6H10O8

Molekulargewicht

210.14 g/mol

IUPAC-Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1

InChI-Schlüssel

DSLZVSRJTYRBFB-MMPJQOAZSA-N

Isomerische SMILES

[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Kanonische SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.